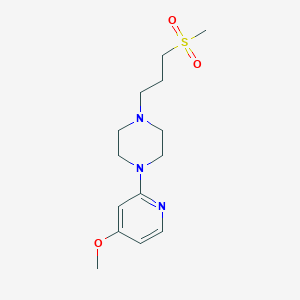![molecular formula C13H23N3O3S2 B7049605 N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7049605.png)
N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide: is a complex organic compound that features a thiazole ring, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Methanesulfonamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonamide group, potentially converting it to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: It can inhibit key enzymes, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide: can be compared with other thiazole and piperidine derivatives.
Similar Compounds: Thiazole derivatives like thiamine (vitamin B1) and piperidine derivatives like piperine (an alkaloid found in black pepper).
Uniqueness
Unique Structural Features: The combination of a thiazole ring, piperidine ring, and methanesulfonamide group is unique and contributes to its distinct chemical and biological properties.
Distinct Applications:
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S2/c1-19-9-13-15-12(10-20-13)8-16-5-3-4-11(7-16)6-14-21(2,17)18/h10-11,14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCECTUPODOKDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CN2CCCC(C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Methoxymethyl)-4-[[3-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7049523.png)
![3,5-Dimethyl-4-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7049529.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B7049537.png)
![1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B7049552.png)
![3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine](/img/structure/B7049567.png)

![3-[1-(2-Cyclobutylethylsulfonyl)piperidin-4-yl]propanoic acid](/img/structure/B7049569.png)
![2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7049592.png)
![6-[4-[(3-Methylimidazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7049600.png)
![3-Methyl-5-[1-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B7049613.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[furan-3-ylmethyl(methyl)amino]pyrrolidin-2-one](/img/structure/B7049615.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049617.png)

![2-[5-[1-[(1-Methyltriazol-4-yl)methyl]piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B7049631.png)
